3-Butoxybenzaldehyde
Overview
Description
3-Butoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents. While the provided abstracts do not directly discuss 3-butoxybenzaldehyde, they do provide insights into the synthesis, molecular structure, and chemical properties of related benzaldehyde derivatives. These compounds are often used as intermediates in the synthesis of biologically relevant molecules, pharmaceuticals, and for the preparation of various organic compounds through chemical reactions such as coupling and Schiff base formation .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from a non-aromatic precursor, involving cyclization and aromatization processes . Similarly, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% . These methods demonstrate the versatility and complexity of synthetic routes available for benzaldehyde derivatives.
Molecular Structure Analysis
The molecular structure and stability of benzaldehyde derivatives can be studied using various spectroscopic techniques and quantum chemical computations. For instance, 3,5-di-tert-butyl-2-hydroxybenzaldehyde was optimized using density functional theory and analyzed for donor-acceptor interactions through NBO analysis . The crystal structure of Schiff base compounds derived from 3,4-dimethoxybenzaldehyde was determined by X-ray diffraction, revealing coplanar imino groups and benzene rings .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. Palladium-catalyzed coupling reactions have been used to synthesize dihydroxyalkenylbenzaldehydes, which are precursors for lipoxin analogues . Schiff bases derived from benzaldehydes are synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, the reactivity of thioaldehyde derivatives has been explored, showing that they can undergo intramolecular cyclization and react with radicals and organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, UV-Visible, and NMR, provide insights into the vibrational modes and electronic structure of these compounds . Molecular docking studies have shown that certain benzaldehyde derivatives exhibit good binding affinity toward influenza viral proteins, suggesting potential antiviral activity . The crystal structures of these compounds reveal information about their geometric configuration and intermolecular interactions .
Scientific Research Applications
Liquid Crystalline and Optical Properties
3-Butoxybenzaldehyde has been used in synthesizing asymmetric azomethine-azobenzene intermediates, exhibiting mesomorphic behavior indicative of liquid crystalline properties. These intermediates showed textures of smectic A and nematic phases, suggesting applications in advanced material science, particularly in the development of liquid crystal displays and optical devices (Iftime et al., 2019).
Analytical Chemistry
In the field of analytical chemistry, derivatives of 3-Butoxybenzaldehyde have been studied for their potential in quantifying antioxidants in environmental samples. For instance, the analysis of butylated hydroxytoluene (BHT) degradation products in water sources used 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a reference compound (Fries & Püttmann, 2002).
Biochemistry and Pharmacology
3-Butoxybenzaldehyde derivatives have been investigated in biochemistry and pharmacology. Redox-active Ag(I) complexes using derivatives of 3-Butoxybenzaldehyde have shown antibacterial activity and the capability to reduce cytochrome c, suggesting their potential use in the development of new antibacterial agents and in biochemical research (Loginova et al., 2015).
Fluorescent pH Sensor Development
3-Butoxybenzaldehyde derivatives have been employed in creating fluorescent pH sensors. These sensors demonstrated a significant increase in fluorescence intensity within a specific pH range, indicating potential applications in biological and environmental monitoring (Saha et al., 2011).
Quantum Chemical Studies
The molecule has been subjected to various quantum chemical studies to understand its molecular structure, spectroscopic properties, and potential bioactivity. Such research is pivotal for the development of novel therapeutic agents, particularly in antiviral applications (Mary & James, 2020).
Catalysis and Organic Synthesis
In the realm of organic synthesis, 3-Butoxybenzaldehyde has been used in the synthesis of substituted benzaldehydes through palladium-catalyzed reactions, showcasing its utility in the synthesis of complex organic compounds (Dubost et al., 2011).
Antioxidant Studies
Research has been conducted on the antioxidant activity of 3-Butoxybenzaldehyde derivatives, indicating potential use in medicinal and food industries due to their ability to scavenge free radicals (Wang Zonghua, 2012).
properties
IUPAC Name |
3-butoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCIRFCEGIMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373770 | |
Record name | 3-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxybenzaldehyde | |
CAS RN |
30609-20-2 | |
Record name | 3-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30609-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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